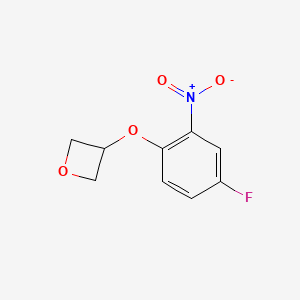

3-(4-Fluoro-2-nitrophenoxy)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

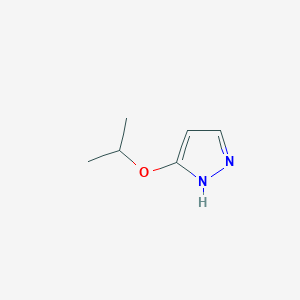

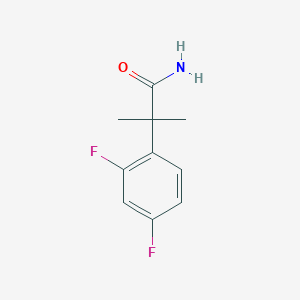

"3-(4-Fluoro-2-nitrophenoxy)oxetane" belongs to a class of organic compounds known for containing an oxetane ring, a four-membered cyclic ether. This class of compounds is of interest due to their reactivity and potential applications in materials science, as well as their role as intermediates in pharmaceutical synthesis. The presence of fluorine and nitro groups on the phenyl ring introduces additional chemical properties, such as altered electron distribution, which can significantly impact the compound's reactivity and interactions.

Synthesis Analysis

The synthesis of related fluorinated nitrophenols, which are key precursors for compounds like "this compound," has been explored through various methods. For instance, the synthesis of 3-Fluoro-4-nitrophenol involves steps like methoxylation and demethylation of 2,4-difluoronitrobenzene, with a final yield of 38.7% and purity of 99.5% (Zhang Zhi-de, 2011). Such methodologies can be adapted and optimized for synthesizing "this compound" by incorporating an oxetane formation step.

Applications De Recherche Scientifique

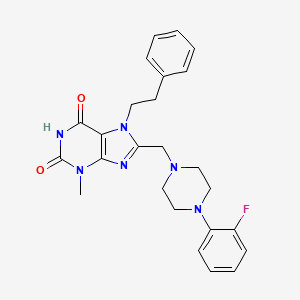

Analytical Biochemistry Applications : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, closely related to the compound , is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids, enhancing the sensitivity and specificity of detection (Watanabe & Imai, 1981).

Synthesis and Herbicidal Activity : Compounds starting from 5-fluoro-2-nitrophenol, structurally related to 3-(4-Fluoro-2-nitrophenoxy)oxetane, are synthesized and evaluated for herbicidal activity. Some of these compounds show potential as effective herbicides (Mingzhi Huang et al., 2005).

Antitubercular Agents Development : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their antitubercular activities, indicating the potential of structurally similar compounds in medicinal chemistry (Ang et al., 2012).

Oligomer Synthesis : 3,3′-Bis(chloromethyl)oxetane, a compound related to this compound, has been used in the synthesis of oligomers. These oligomers, after being modified with 3-ethoxypropylamine, show specific properties useful in polymer chemistry (Baudel et al., 2002).

Drug Discovery and Oxetane Chemistry : The inclusion of oxetane into drug molecules can significantly affect properties like solubility and metabolic stability, indicating the potential of this compound in drug design (Wuitschik et al., 2010).

Propriétés

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPMXMSRGGDAPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)

![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)